molecular formula C13H16F2O B13080358 5-Allyl-1,3-difluoro-2-isobutoxybenzene

5-Allyl-1,3-difluoro-2-isobutoxybenzene

Cat. No.: B13080358
M. Wt: 226.26 g/mol
InChI Key: AESROMFPFNJIKJ-UHFFFAOYSA-N
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Description

5-Allyl-1,3-difluoro-2-isobutoxybenzene is an organic compound with the molecular formula C13H16F2O. It is characterized by the presence of an allyl group, two fluorine atoms, and an isobutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1,3-difluoro-2-isobutoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1,3-difluoro-2-isobutoxybenzene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-Allyl-1,3-difluoro-2-isobutoxybenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Allyl-1,3-difluoro-2-isobutoxybenzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors . The allyl group may also play a role in the compound’s biological activity by facilitating interactions with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    5-Allyl-1,3-difluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group.

    5-Allyl-1,3-difluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of an isobutoxy group.

    5-Allyl-1,3-difluoro-2-propoxybenzene: Similar structure but with a propoxy group instead of an isobutoxy group.

Uniqueness

5-Allyl-1,3-difluoro-2-isobutoxybenzene is unique due to the presence of the isobutoxy group, which can influence its chemical and physical properties

Properties

Molecular Formula

C13H16F2O

Molecular Weight

226.26 g/mol

IUPAC Name

1,3-difluoro-2-(2-methylpropoxy)-5-prop-2-enylbenzene

InChI

InChI=1S/C13H16F2O/c1-4-5-10-6-11(14)13(12(15)7-10)16-8-9(2)3/h4,6-7,9H,1,5,8H2,2-3H3

InChI Key

AESROMFPFNJIKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)CC=C)F

Origin of Product

United States

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